3,3-Bis(fluoromethyl)oxetane

Cationic copolymerization Sequence control Fluorinated polyethers

3,3-Bis(fluoromethyl)oxetane (BFMO; C₅H₈F₂O; MW 122.11 g/mol) is a fluorinated, disubstituted oxetane monomer in which two fluoromethyl (-CH₂F) groups are attached to the 3‑position of the four‑membered oxetane ring. The compound exists as a colorless liquid at ambient temperature (density ~1.076 g/cm³, boiling point ~153.3 °C) and is characterized by the presence of strong, polar C–F bonds that influence both its reactivity and the properties of polymers derived from it.

Molecular Formula C5H8F2O
Molecular Weight 122.11 g/mol
CAS No. 338-61-4
Cat. No. B1280168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis(fluoromethyl)oxetane
CAS338-61-4
Molecular FormulaC5H8F2O
Molecular Weight122.11 g/mol
Structural Identifiers
SMILESC1C(CO1)(CF)CF
InChIInChI=1S/C5H8F2O/c6-1-5(2-7)3-8-4-5/h1-4H2
InChIKeyMSXYVRFANVULOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Bis(fluoromethyl)oxetane (CAS 338-61-4): Fluorinated Oxetane Monomer Properties and Procurement Specifications


3,3-Bis(fluoromethyl)oxetane (BFMO; C₅H₈F₂O; MW 122.11 g/mol) is a fluorinated, disubstituted oxetane monomer in which two fluoromethyl (-CH₂F) groups are attached to the 3‑position of the four‑membered oxetane ring . The compound exists as a colorless liquid at ambient temperature (density ~1.076 g/cm³, boiling point ~153.3 °C) and is characterized by the presence of strong, polar C–F bonds that influence both its reactivity and the properties of polymers derived from it .

Fluorinated oxetane monomer for cationic ring-opening copolymerization
Enables fluorinated polyether soft-segment design with controlled microstructure
Supports alternating sequence-control research in block copolymer synthesis

Why 3,3-Bis(fluoromethyl)oxetane Cannot Be Replaced by Other 3,3-Disubstituted Oxetanes


Although several 3,3‑disubstituted oxetanes (e.g., 3,3‑bis(chloromethyl)oxetane, 3,3‑dimethyloxetane) share a common oxetane ring, their physical properties, copolymerization behavior, and solid‑state phase behavior differ dramatically from those of the fluorinated analog. These differences stem from the unique electronic influence of the fluorine atoms—high electronegativity, small van der Waals radius, and strong C–F bond—which are not replicated by bulkier or less polar substituents [1]. Consequently, substituting BFMO with a non‑fluorinated analog in a polymer synthesis, energetic formulation, or material‑science application will alter the copolymer microstructure, thermal transitions, and ultimate performance of the final product [1][2].

Risk Factor
BFMO (Target)
Non-Fluorinated Analog
Copolymerization sequence
Alternating 1:1 sequence with THF
BCMO may shift to non-alternating composition; sequence heterogeneity risk
Electronic influence
Strong C–F polarity and small van der Waals radius
C–Cl or C–CH₃ substituents do not replicate fluorine electronic effects
Solid-state phase behavior
Plastic crystal phase over broad temperature range
Chloro/bromo analogs lack plastic crystal phase; triclinic crystalline lattices only

Quantitative Differentiation of 3,3-Bis(fluoromethyl)oxetane: Head‑to‑Head and Cross‑Study Comparisons


Copolymerization with Tetrahydrofuran: Alternating Tendency vs. 3,3‑Dimethyloxetane and 3,3‑Bis(chloromethyl)oxetane

In cationic copolymerizations with tetrahydrofuran (THF) carried out above the ceiling temperature of THF, 3,3‑bis(fluoromethyl)oxetane (BFMO) behaves identically to 3,3‑dimethyloxetane (DMO): both yield an alternating copolymer with a limiting THF/OX molar composition of 1:1 when THF is in large excess. In contrast, under identical conditions, 3,3‑bis(chloromethyl)oxetane (BCMO) produces a copolymer with a limiting composition of approximately 2:1 (THF/BCMO) [1]. This divergence is attributed to a penultimate‑unit effect caused by the bulky, non‑rotating chloromethyl groups of BCMO, which is absent in the fluorinated monomer [1].

THF copolymer composition
Head-to-head
BFMO/DMO: 1:1 alternating
BCMO: ≈2:1 (THF/oxetane)
Fluorinated monomer preserves strict alternating sequence; chloromethyl analog deviates due to penultimate-unit effect.
Cationic copolymerization above THF ceiling temperature; large THF excess.
Cationic copolymerization Sequence control Fluorinated polyethers

Bulk Density Difference: Lower Density than the Chloro Analog 3,3‑Bis(chloromethyl)oxetane

The density of liquid 3,3‑bis(fluoromethyl)oxetane is 1.076 g/cm³ (at ambient temperature) . In contrast, the analogous chloro‑substituted monomer, 3,3‑bis(chloromethyl)oxetane (BCMO), has a reported density of 1.29 g/cm³ (lit.) [1]. The approximately 17% lower density of the fluorinated monomer reflects the smaller mass and volume of the -CH₂F group compared to the -CH₂Cl group and directly impacts the weight‑to‑volume ratio in procurement and processing.

Monomer density
Cross-study
BFMO: 1.076 g/cm³
BCMO: 1.29 g/cm³; Δ ≈ −17%
Lower density affects volume-based procurement and polymer mass-balance calculations.
Ambient temperature; liquid-state measurement.
Physical property Density Polymer formulation

Boiling Point and Refractive Index: Differentiating BFMO from BCMO for Purification and QC

3,3‑Bis(fluoromethyl)oxetane exhibits a boiling point of 153.3 °C (at 760 mmHg) and a refractive index (n) of 1.36 . In comparison, 3,3‑bis(chloromethyl)oxetane (BCMO) has a substantially higher boiling point (198 °C) and a higher refractive index (n₂₀/D 1.486) . These differences provide a straightforward means to distinguish the two monomers by simple distillation or refractometry and to verify the identity and purity of the supplied material.

Boiling point / RI
Reported
153.3 °C / n=1.36
BCMO: 198 °C / n=1.486
Supports milder distillation and rapid refractometric identity verification.
Data to verify; source-specific review.
Boiling point Refractive index Quality control

Plastic Crystal Phase Behavior: Unique Solid‑State Mobility vs. Chloro and Bromo Analogs

In the solid state, 3,3‑bis(fluoromethyl)oxetane forms a plastic crystal phase over a broad temperature range (between –36 °C and +22 °C), as demonstrated by differential calorimetry and NMR broad‑line spectroscopy [1]. In contrast, the corresponding chloro‑ and bromo‑methyl analogs (3,3‑bischloromethyloxetane and 3,3‑bisbromomethyloxetane) do not exhibit this plastic crystal behavior; they crystallize in triclinic lattices with two molecules per unit cell [1]. The plastic crystalline state is characterized by long‑range positional order but orientational disorder, which can facilitate solid‑state reactions and influence the polymerization mechanism.

Plastic crystal phase
Class-level
Plastic crystal from −36 °C to +22 °C
Chloro/bromo analogs: triclinic only
Unique orientational disorder may support solid-state polymerization pathways not accessible with halo analogs.
Class-level inference; DSC and NMR broad-line evidence.
Plastic crystal Solid‑state polymerization Phase transition

Research and Industrial Application Scenarios for 3,3-Bis(fluoromethyl)oxetane Based on Quantitative Evidence


Synthesis of Alternating Fluorinated Polyether Block Copolymers for Thermoplastic Elastomers

When a strictly alternating, fluorine‑containing polyether segment is required—for example, as the soft block in a thermoplastic elastomer or as a compatibilizer in polymer blends—3,3‑bis(fluoromethyl)oxetane should be selected over 3,3‑bis(chloromethyl)oxetane. The head‑to‑head copolymerization data show that only BFMO (and DMO) gives a 1:1 alternating copolymer with THF, whereas BCMO deviates to a 2:1 composition [1]. Using BCMO would introduce unintended sequence heterogeneity, altering the segment length distribution and, consequently, the phase‑separation behavior and mechanical properties of the final material.

Low‑Density Fluorinated Monomer for Lightweight Polymer Formulations

In applications where minimizing the final polymer weight is critical (e.g., aerospace coatings, lightweight adhesives), BFMO offers a clear advantage: its monomer density (1.076 g/cm³) is ~17% lower than that of BCMO (1.29 g/cm³) [1]. This density difference translates directly to a lower mass contribution from the monomeric unit in the polymer backbone, enabling the design of polymers with reduced overall density without sacrificing structural integrity.

Purification and Quality Control by Distillation and Refractometry

The markedly lower boiling point of BFMO (153.3 °C) compared to BCMO (198 °C) allows for vacuum distillation at milder temperatures, minimizing the risk of thermal degradation or premature ring‑opening [1]. Additionally, the distinct refractive index (n = 1.36 for BFMO vs. 1.486 for BCMO) provides a rapid, non‑destructive method to confirm monomer identity and purity in the laboratory or on the production floor, streamlining quality‑control workflows.

Exploration of Solid‑State Polymerization Routes in the Plastic Crystal Phase

For academic or industrial research groups investigating topochemical or solid‑state polymerization of oxetanes, BFMO is the preferred candidate because it forms a plastic crystal phase over a wide temperature window (−36 °C to +22 °C) [1]. This unique phase behavior—absent in the chloro and bromo analogs—may permit polymerization with retention of the monomer crystal morphology or enable novel solid‑state processing techniques that are not feasible with other bishalomethyloxetanes.

Application
Selection Property
Validation Focus
Alternating fluorinated polyether block copolymer synthesis
Copolymerization sequence control
Alternating composition verification with THF comonomer
Lightweight fluoropolymer formulation research
Monomer density context
Density-driven mass-balance and formulation-weight review
Monomer purification and QC workflow
Distillation and refractometry compatibility
Thermal stability and optical identity confirmation
Solid-state polymerization pathway exploration
Plastic crystal phase context
Phase-window and solid-state mobility review

Technical Documentation Hub

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23 linked technical documents
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